Nur77 Binding Affinity: 3.9-Fold Improvement Over Lead Compound 8b
Nur77 antagonist 1 exhibits a 3.9-fold enhancement in target binding affinity relative to its parent lead compound 8b, as measured by surface plasmon resonance (SPR) [1]. The compound binds the Nur77 ligand-binding domain with a KD of 91 nM, compared to 354 nM for lead 8b [1]. This represents a quantified difference of 263 nM, or a 74% reduction in KD, achieved through systematic SAR-guided optimization of the 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide scaffold [1].
| Evidence Dimension | Nur77 binding affinity (KD, nM) |
|---|---|
| Target Compound Data | 91 nM (Compound ja) |
| Comparator Or Baseline | 354 nM (Lead compound 8b) |
| Quantified Difference | 263 nM (3.9-fold improvement; 74% reduction in KD) |
| Conditions | SPR assay using purified Nur77 ligand-binding domain |
Why This Matters
Sub-100 nM binding affinity is a critical threshold for validating on-target engagement in cellular assays; the 3.9-fold improvement over the lead establishes Compound ja as a demonstrably superior probe for Nur77-dependent mechanistic studies.
- [1] Qin J, Niu B, Chen X, Hu C, Lu S, Li H, et al. Discovery of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. J Med Chem. 2023;66(22):15270-15288. View Source
